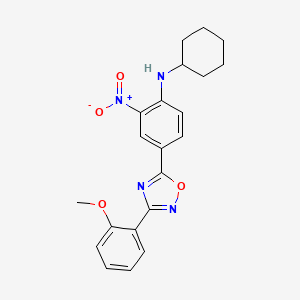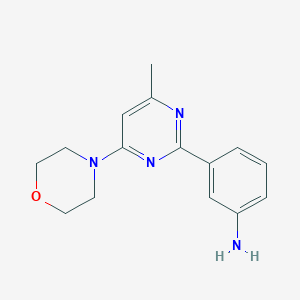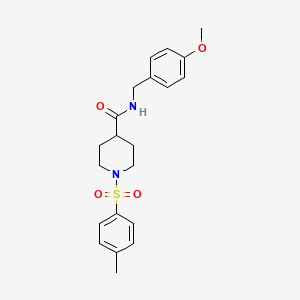
N-(2-ethoxy-5-(N-(1-phenylethyl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxy-5-(N-(1-phenylethyl)sulfamoyl)phenyl)acetamide, commonly known as ESE-15, is a synthetic compound that has been developed for its potential use in cancer treatment. ESE-15 has been shown to exhibit anti-tumor properties in various cancer cell lines, making it a promising candidate for further research and development.
Wirkmechanismus
ESE-15 has been shown to inhibit the activity of the enzyme NADH:quinone oxidoreductase 1 (NQO1), which is overexpressed in many cancer cells. Inhibition of NQO1 leads to an increase in reactive oxygen species (ROS) and a decrease in cellular energy production, ultimately leading to apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
ESE-15 has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. In addition to its anti-tumor properties, ESE-15 has also been shown to have anti-inflammatory and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ESE-15 is its specificity for cancer cells, which allows for targeted treatment. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on ESE-15 could focus on improving its solubility and developing more effective delivery methods. Additionally, further studies could investigate the potential use of ESE-15 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, studies could explore the potential use of ESE-15 in other diseases, such as inflammatory disorders or neurodegenerative diseases.
Synthesemethoden
The synthesis of ESE-15 involves the reaction of 2-ethoxy-5-nitrobenzenesulfonamide and 2-bromoacetophenone in the presence of a base, followed by reduction of the resulting nitro compound with palladium on carbon and hydrogen gas. The final product is obtained through acidification and recrystallization.
Wissenschaftliche Forschungsanwendungen
ESE-15 has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that ESE-15 exhibits anti-tumor properties in various cancer cell lines, including breast, ovarian, and prostate cancer. In vivo studies have also shown promising results, with ESE-15 inhibiting tumor growth and metastasis in mouse models of breast and ovarian cancer.
Eigenschaften
IUPAC Name |
N-[2-ethoxy-5-(1-phenylethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-24-18-11-10-16(12-17(18)19-14(3)21)25(22,23)20-13(2)15-8-6-5-7-9-15/h5-13,20H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDDXMJFSCTUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














